[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-9-14(4-2-1-3-5-14)19-10(20)8-22-13(21)11-12(16)18-7-6-17-11/h6-7H,1-5,8H2,(H2,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMSJMPUYJSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NC=CN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56318180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrazine ring. The key steps include:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Cyanocyclohexyl Moiety: This step involves the reaction of cyclohexylamine with a cyanating agent to form the cyanocyclohexyl group, which is then coupled with the pyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and cyanocyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, amines, and nitriles, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and research findings, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₄O₃. Its structure features a pyrazine ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of 3-aminopyrazine-2-carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis and metabolic pathways.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antimycobacterial | 12.5 µg/mL |
| Compound B | Antibacterial (Gram-positive) | 25 µg/mL |
| Compound C | Antifungal | 15 µg/mL |
These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy, possibly through increased lipophilicity or improved binding affinity to bacterial targets .
Anticancer Activity
In vitro studies have also explored the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives were tested against HepG2 liver cancer cells, revealing varying degrees of cytotoxicity. The most promising compounds showed IC50 values suggesting significant potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 20 |
| Compound E | MCF7 (breast cancer) | 15 |
| Compound F | A549 (lung cancer) | 30 |
The anticancer activity is likely attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways .
The mechanisms underlying the biological activities of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] and its derivatives include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Disruption of Membrane Integrity : Some derivatives can compromise the integrity of microbial membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of related compounds:
- Study on Antimycobacterial Activity : A study evaluated a series of N-substituted pyrazine derivatives against multiple strains of Mycobacterium tuberculosis. The most active compound demonstrated a MIC comparable to first-line antitubercular agents .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of these compounds on HepG2 cells, where structural modifications were correlated with enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Comparison with Similar Compounds
Key Structural Variations
The target compound’s 1-cyanocyclohexyl group contrasts with aromatic (e.g., dimethoxybenzyl) or aliphatic (e.g., hexyl) substituents in analogs, impacting steric bulk and electronic properties.
Physicochemical Properties
Melting Points and Solubility
- Target Compound : Predicted melting point >100°C (based on cyclohexyl analogs); moderate solubility in polar aprotic solvents (e.g., DMF) due to ester linkage.
- 3-Amino-N-hexylpyrazine-2-carboxamide: Melting point 30.1–32.1°C; higher lipophilicity (log k = 0.569) .
- 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide: Melting point 115.4–116.8°C; lower log k (0.188) due to polar methoxy groups .
The cyclohexyl-cyano group likely increases logP compared to methoxybenzyl derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
